molecular formula C3H9N3S B082095 4-Ethyl-3-thiosemicarbazide CAS No. 13431-34-0

4-Ethyl-3-thiosemicarbazide

Cat. No. B082095
CAS RN: 13431-34-0
M. Wt: 119.19 g/mol
InChI Key: SKYYTGUCWARUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

4-Ethyl-3-thiosemicarbazide is synthesized and characterized through reactions involving metal complexes, such as cobalt(II), copper(II), and zinc(II), to form binary and ternary complexes. These complexes are characterized using spectral, magnetic moment, and thermal measurements. Density Functional Theory (DFT) methods are employed to evaluate bond lengths, angles, chemical reactivities, and energy components of these complexes, aiding in understanding their structural and electronic properties (Azhari, Mlahi, & Mostafa, 2015).

Molecular Structure Analysis

The molecular structure of 4-Ethyl-3-thiosemicarbazide derivatives is elucidated using techniques such as Raman and Fourier-transform infrared spectral studies. Density Functional Theory (DFT) plays a crucial role in understanding the optimized parameters, hydrogen bonded intramolecular interactions, charge transfer interactions, and molecular electrostatic potential, which help predict the molecule's reactivity and binding sites (Mary & James, 2020).

Chemical Reactions and Properties

4-Ethyl-3-thiosemicarbazide undergoes various chemical reactions, leading to the synthesis of thiosemicarbazones or benzodiazaborines depending on the substituents and reaction conditions. These compounds exhibit potential antimicrobial properties against a range of fungi and bacteria, highlighting their significance in medicinal chemistry (Scott et al., 2018).

Physical Properties Analysis

The physical properties of 4-Ethyl-3-thiosemicarbazide and its derivatives, such as solubility, melting points, and crystalline structure, are analyzed through spectroscopic and X-ray crystallography techniques. These analyses provide insights into the compound's stability, reactivity, and suitability for various applications.

Chemical Properties Analysis

The chemical properties of 4-Ethyl-3-thiosemicarbazide, including its reactivity with other chemical entities, ability to form complexes, and antioxidant activities, are crucial for its applications in pharmaceuticals and materials science. Its ability to scavenge free radicals and bind to metals makes it a valuable compound in the development of new therapeutic agents and materials (Nazarbahjat et al., 2014).

Scientific Research Applications

  • Detection of Copper Traces : 4-Ethyl-3-thiosemicarbazide has been used in the detection of copper traces in aqueous solutions. A study demonstrated a strong relationship between the stability of copper complexes with thiosemicarbazides and the detection limit, where more stable complexes have lower detection limits. This finding is significant in analytical chemistry for trace metal detection (Attar, Messaoudi, & Benhadria, 2020).

  • Antiviral and Antimicrobial Properties : Derivatives of 4-Ethyl-3-thiosemicarbazide have shown potential in antiviral and antimicrobial applications. A study reported that certain derivatives exhibited antiviral activity against HSV-1 and CVB3, as well as a broad spectrum of antimicrobial activities, indicating both antibacterial and antifungal potential (Pachuta-Stec et al., 2018).

  • Complex Formation with Metals : The compound has been researched for its ability to form complexes with metals like Palladium (Pd). Studies involving DFT calculations on 4-Ethyl thiosemicarbazides and their Pd(II) complexes suggest significant implications in the field of coordination chemistry (Abdel‐Rhman, Hassanian, & El-asmy, 2012).

  • Antibacterial Evaluation : Some thiosemicarbazides, including derivatives of 4-Ethyl-3-thiosemicarbazide, have been synthesized and shown to inhibit E. coli effectively, indicating their potential as antibiotic agents (Sheikhy, Jalilian, Novinrooz, & Motamedi-Sedeh, 2012).

  • Corrosion Inhibitor : In the field of materials science, a derivative of 4-Ethyl-3-thiosemicarbazide has been investigated for its effectiveness as a corrosion inhibitor on mild steel, utilizing density functional theory (DFT) modeling techniques. This has implications for materials protection and longevity (Alamiery, 2021).

  • Synthesis of Pharmacological Compounds : Thiosemicarbazides are extensively used in medicinal chemistry as intermediates for synthesizing pharmaceutical and bioactive materials. Their imine bond is particularly useful for preparing various heterocycles and non-natural β-amino acids. This includes derivatives of 4-Ethyl-3-thiosemicarbazide, which have shown high activity against Mycobacterium Bovis (Sardari et al., 2017).

Safety And Hazards

4-Ethyl-3-thiosemicarbazide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Ethyl-3-thiosemicarbazide were not found in the search results, thiosemicarbazides have been studied for their potential in various fields. For instance, they have been used in the synthesis of saccharin, which exhibits strong cytotoxic activity against human breast cancer cell lines .

properties

IUPAC Name

1-amino-3-ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S/c1-2-5-3(7)6-4/h2,4H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYYTGUCWARUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065451
Record name Hydrazinecarbothioamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-thiosemicarbazide

CAS RN

13431-34-0
Record name Ethylthiosemicarbazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13431-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarbothioamide, N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-3-thiosemicarbazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazinecarbothioamide, N-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrazinecarbothioamide, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-3-thiosemicarbazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.216
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-3-thiosemicarbazide
Reactant of Route 2
Reactant of Route 2
4-Ethyl-3-thiosemicarbazide
Reactant of Route 3
4-Ethyl-3-thiosemicarbazide
Reactant of Route 4
Reactant of Route 4
4-Ethyl-3-thiosemicarbazide
Reactant of Route 5
4-Ethyl-3-thiosemicarbazide
Reactant of Route 6
4-Ethyl-3-thiosemicarbazide

Citations

For This Compound
241
Citations
RS Scott, AJ Veinot, DL Stack… - Canadian Journal of …, 2018 - cdnsciencepub.com
… lipophilic 4-ethyl-3-thiosemicarbazide. We have found that the addition of formylphenyl boronic acid derivatives to aqueous suspensions of 4-ethyl-3-thiosemicarbazide resulted in the …
Number of citations: 16 cdnsciencepub.com
KM Ibrahim - Synthesis and Reactivity in Inorganic and Metal …, 1993 - Taylor & Francis
Synthesis and characterization of Ni(II), Pd(II), Cu(II) and Cd(II) complexes of 1-biacetylmonxime-4-ethyl-3-thiosemicarbazone (HBMET), 1-chromone-3-carboxaldehyde-4-ethyl-3-…
Number of citations: 18 www.tandfonline.com
JAM Leyva, JLHH de Cisneros, DGG de Barreda… - Analyst, 1993 - pubs.rsc.org
… coated, by immersion, with films of 4-ethyl-3-thiosemicarbazide and 2,6-diacetylpyridine. The … For the 4-ethyl-3-thiosemicarbazide sensor, the sensitivity is 29.7 Hz mg-1 I (for an amount …
Number of citations: 4 pubs.rsc.org
RR Zaky - Phosphorus, Sulfur, and Silicon, 2011 - Taylor & Francis
… Acetoacetanilide-4-ethyl thiosemicarbazone (Figure 1) was prepared by stirring a mixture of 4-ethyl-3-thiosemicarbazide (1.19 g, 0.1 mol) with acetoacetanilide (1.77 g, 0.1 mol) in EtOH …
Number of citations: 15 www.tandfonline.com
NI Sahani, AH Mohamed, NM Ahmad… - Moroccan Journal of …, 2023 - revues.imist.ma
… In the present study, DAC was reacted with 4-ethyl-3thiosemicarbazide to produce 4-ethyl-3-thiosemicarbazone microcrystalline cellulose (TSCMCC). The structures of microcrystalline …
Number of citations: 0 revues.imist.ma
SF Kayed, Y Farina, I Baba, J Simpson - … Crystallographica Section E …, 2008 - scripts.iucr.org
… The title compound, C 10 H 13 N 3 O 2 S, was prepared by condensation of 3,4-dihydroxybenzaldehyde with 4-ethyl-3-thiosemicarbazide. The molecule adopts an E configuration with …
Number of citations: 12 scripts.iucr.org
R Venkatraman, K Davis, A Shelby… - Journal of chemical …, 1999 - Springer
… A solution of 4-ethyl-3-thiosemicarbazide (2.98 g, 25 mmol) in 100 mL ethanol was slowly added with stirring to a solution of cyclopentanone (2.15 g, 25 mmol) in 100 mL ethanol, and a …
Number of citations: 14 link.springer.com
T Attar, B Messaoudi, N Benhadria - Chemistry & Chemical …, 2020 - science.lpnu.ua
… A theoretical study of the detection limit concept of copper traces in aqueous solution by using two thiosemicarbazides derivatives as ligands: 4-ethyl-3thiosemicarbazide and …
Number of citations: 13 science.lpnu.ua
NZK Razali, SAI Sheikh Mohd Ghazali, I Sharif… - Chemical Papers, 2022 - Springer
… The 2ClAcTSC was prepared by adding dropwise the ethyl acetate solution of 4-ethyl-3-thiosemicarbazide (2.3838 g, 20 mmol) into the ethyl acetate solution of 2-chloroacetophenone (…
Number of citations: 2 link.springer.com
HA Dawood, NJ Hussein, EI Yousif - HIV Nursing, 2022 - hivnursing.net
The research included the preparation and characterization of the new 4-ethyl-3-thiocimecarbazide ligand; N1-(dimethylcarbamoyl)-N2-ethylhydrazine-1, 2-bis (carbo-thiomide)(L). …
Number of citations: 2 www.hivnursing.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.